Tungsten disulfide

Description

Propriétés

Numéro CAS |

12138-09-9 |

|---|---|

Formule moléculaire |

S2W-4 |

Poids moléculaire |

248.0 g/mol |

Nom IUPAC |

tungsten;disulfide |

InChI |

InChI=1S/2S.W/q2*-2; |

Clé InChI |

OWRBHDYZJXBLLF-UHFFFAOYSA-N |

SMILES |

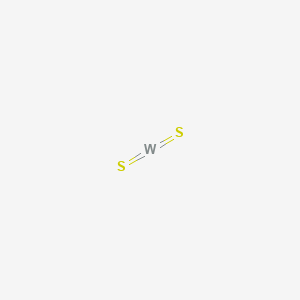

S=[W]=S |

SMILES canonique |

[S-2].[S-2].[W] |

Autres numéros CAS |

12138-09-9 |

Description physique |

OtherSolid |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Foundational & Exploratory

**A Technical Guide to the Fundamental Properties of Tungsten Disulfide (WS₂) **

Abstract

Tungsten disulfide (WS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant attention from the scientific community.[1] This two-dimensional material exhibits unique layer-dependent electronic, optical, and mechanical properties, transitioning from an indirect bandgap semiconductor in its bulk form to a direct bandgap semiconductor as a monolayer.[2][3] These characteristics make it a highly promising candidate for a range of applications, including advanced electronics, optoelectronics, catalysis, and nanomedicine.[1][4] This technical guide provides an in-depth overview of the core fundamental properties of WS₂, detailed experimental protocols for its synthesis and characterization, and visualized workflows for researchers, scientists, and drug development professionals.

Structural Properties

This compound is an inorganic compound with the chemical formula WS₂.[5] It is composed of a single layer of tungsten atoms hexagonally packed between two layers of sulfur atoms in a trigonal prismatic arrangement (S-W-S).[2][6] These individual layers are held together by weak van der Waals forces, which allows for easy cleavage and the formation of atomically thin sheets.[2][6]

The most stable and common crystal structure of WS₂ is the 2H (hexagonal) phase.[2][7] Other polymorphic forms include the 3R (rhombohedral) and 1T (trigonal) phases.[2][7] A single monolayer of WS₂ has a thickness of approximately 0.7 nm, with an interlayer spacing of about 0.6 nm in multilayer structures.[2]

| Property | Value | References |

| Chemical Formula | WS₂ | [5] |

| Molar Mass | 247.98 g/mol | [5] |

| Crystal System | Hexagonal (2H phase) | [2][5] |

| Space Group | P6₃/mmc | [8] |

| Monolayer Thickness | ~0.7 nm | [2] |

| Interlayer Spacing | ~0.6 nm | [2][7] |

| W-S Bond Length | ~2.42 Å | [6] |

| Density | 7.5 g/cm³ | [5][9] |

Electronic and Optical Properties

The electronic and optical properties of WS₂ are highly dependent on the number of layers. This layer-dependent behavior is one of the most significant characteristics of the material.

2.1 Layer-Dependent Band Structure Bulk WS₂ is a semiconductor with an indirect bandgap of approximately 1.2-1.3 eV.[2][3] As the material is thinned down to a single monolayer, quantum confinement effects cause a transition to a direct bandgap of around 1.98-2.1 eV.[2][3][7] This transition makes monolayer WS₂ highly efficient at absorbing and emitting light, opening up applications in optoelectronic devices like photodetectors and light-emitting diodes.[1][2]

2.2 Photoluminescence (PL) A direct consequence of the indirect-to-direct bandgap transition is the dramatic change in photoluminescence. Bulk WS₂ exhibits negligible PL, whereas monolayer WS₂ shows a strong PL peak centered around 1.98 eV.[3][10][11] This strong emission is a definitive signature for identifying monolayer WS₂ flakes.[10]

2.3 Raman Spectroscopy Raman spectroscopy is a crucial non-destructive technique for determining the number of layers in WS₂ samples. The Raman spectrum of WS₂ is characterized by two primary vibrational modes: the in-plane E¹₂g mode and the out-of-plane A₁g mode.[10] In bulk WS₂, these peaks are located at approximately 350 cm⁻¹ and 420 cm⁻¹, respectively.[10] As the thickness decreases to a monolayer, the E¹₂g mode experiences a slight upshift, while the A₁g mode downshifts to around 417 cm⁻¹.[10] The frequency difference between these two modes is a reliable indicator of layer thickness.[7]

| Property | Monolayer WS₂ | Bulk WS₂ | References |

| Bandgap Type | Direct | Indirect | [2][10] |

| Optical Bandgap | ~1.98 - 2.1 eV | ~1.2 - 1.3 eV | [2][3] |

| Electronic Bandgap | ~2.43 eV | - | [12] |

| Photoluminescence | Strong peak at ~1.98 eV | Negligible | [3][10] |

| Raman Peak: E¹₂g | ~356 cm⁻¹ | ~350 cm⁻¹ | [7][10] |

| Raman Peak: A₁g | ~418 cm⁻¹ | ~420 cm⁻¹ | [7][10] |

Mechanical Properties

WS₂ possesses exceptional mechanical and tribological properties, making it valuable both as a reinforcing agent in composites and as a solid lubricant.[5][13]

3.1 Elasticity and Strength Monolayer WS₂ exhibits a high Young's modulus, a measure of stiffness, of approximately 302.4 ± 24.1 GPa, with an intrinsic fracture strength of 47.0 ± 8.6 GPa.[14][15] These values indicate that atomically thin WS₂ is both strong and flexible. However, the elasticity and strength tend to decrease as the number of layers increases.[14]

3.2 Tribological Properties WS₂ is renowned for its excellent lubricity.[13] It has an extremely low coefficient of friction, with values reported as low as 0.03, making it one of the most lubricious materials known.[2][16] This property is attributed to its layered structure, where the weak van der Waals forces allow the layers to slide past one another with minimal resistance.[13] It also has a very high load-bearing capacity.[9][16]

| Property | Value | References |

| Young's Modulus (Monolayer) | 302.4 ± 24.1 GPa | [14][15] |

| Intrinsic Strength (Monolayer) | 47.0 ± 8.6 GPa | [14][15] |

| Coefficient of Friction | 0.03 | [2][16] |

| Load Bearing Capacity | 200,000 - 400,000 psi | [9][16] |

Thermal and Chemical Properties

WS₂ demonstrates high thermal stability and is chemically inert, allowing its use in extreme environments.

4.1 Thermal Stability this compound is stable across a wide range of temperatures. In a normal atmosphere, it is stable up to approximately 650°C (1200°F).[16] In a vacuum, its stability extends to much higher temperatures, up to 1316°C (2400°F).[16][17]

4.2 Chemical Stability and Reactivity WS₂ is chemically inert, non-toxic, and non-magnetic.[18][19] It is stable under standard conditions and is compatible with various solvents, oils, and fuels.[9] However, it is incompatible with strong oxidizing agents and strong acids.[20] Recent studies have shown that monolayer WS₂ can undergo a slow photo-oxidation process when exposed to ambient light and air over several days.[5]

| Property | Value | References |

| Operating Temperature (Air) | -273°C to 650°C (-450°F to 1200°F) | [16] |

| Operating Temperature (Vacuum) | -188°C to 1316°C (-305°F to 2400°F) | [16] |

| Melting Point | Decomposes at 1250°C | [5] |

| Chemical Stability | Inert, non-toxic, non-corrosive | [19][20] |

| Incompatibilities | Strong acids, strong oxidizing agents | [20] |

Visualized Workflows and Relationships

The following diagrams illustrate common experimental and logical workflows associated with the study of WS₂.

References

- 1. Properties, preparation, and application of this compound: a review | Semantic Scholar [semanticscholar.org]

- 2. ossila.com [ossila.com]

- 3. Structural and Optical Properties of this compound Nanoscale Films Grown by Sulfurization from W and WO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unleashing the potential of this compound: Current trends in biosensing and nanomedicine applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. news.chinatungsten.com [news.chinatungsten.com]

- 7. mdpi.com [mdpi.com]

- 8. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 9. ws2coating.com [ws2coating.com]

- 10. mcrnano.com [mcrnano.com]

- 11. scispace.com [scispace.com]

- 12. researchwithnj.com [researchwithnj.com]

- 13. nanoslicklubricants.com [nanoslicklubricants.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Chinatungsten- this compound Facts, Excellent Lubrication, Excellent Thermal Stability, Oxidation Resistance [chinatungsten.com]

- 17. industrycaptain.io [industrycaptain.io]

- 18. dicronite.com [dicronite.com]

- 19. appliedtungstenite.com [appliedtungstenite.com]

- 20. acsmaterial.com [acsmaterial.com]

A Technical Guide to the Synthesis of Tungsten Disulfide Nanosheets

For Researchers, Scientists, and Drug Development Professionals

Tungsten disulfide (WS₂), a transition metal dichalcogenide (TMD), has garnered significant attention in various scientific and biomedical fields, including drug delivery, bioimaging, and therapeutics, owing to its unique physicochemical properties. The synthesis of high-quality, few-layered WS₂ nanosheets is a critical step in harnessing their full potential. This technical guide provides an in-depth overview of the core methodologies for synthesizing WS₂ nanosheets, focusing on liquid-phase exfoliation, chemical vapor deposition, and hydrothermal synthesis. Detailed experimental protocols, quantitative comparisons, and process visualizations are presented to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific applications.

Liquid-Phase Exfoliation (LPE)

Liquid-phase exfoliation is a versatile and scalable top-down approach that involves the exfoliation of bulk WS₂ crystals into nanosheets in a liquid medium. This method relies on overcoming the weak van der Waals forces between the layers of the bulk material.

Surfactant-Assisted Liquid-Phase Exfoliation

Surfactant-assisted LPE is a widely used technique where surfactants are employed to facilitate the exfoliation and stabilization of WS₂ nanosheets in a solvent, typically water. The surfactant molecules adsorb onto the surface of the nanosheets, preventing their re-aggregation.

-

Preparation of Surfactant Solution: A solution of sodium dodecyl benzene sulfonate (SDBS) is prepared in deionized water at a specific concentration.

-

Dispersion of Bulk WS₂: Bulk WS₂ powder is added to the SDBS solution.

-

Sonication: The suspension is subjected to high-power sonication using a probe sonicator. The sonication process provides the necessary energy to exfoliate the bulk material into nanosheets.[1]

-

Centrifugation: The sonicated dispersion is centrifuged to separate the exfoliated nanosheets from the unexfoliated bulk material. The supernatant, containing the WS₂ nanosheets, is carefully collected.

-

Characterization: The resulting nanosheet dispersion can be characterized using techniques such as UV-Vis spectroscopy, transmission electron microscopy (TEM), and atomic force microscopy (AFM) to determine the concentration, size, and thickness of the nanosheets.

dot

References

A Technical Guide to Two-Dimensional Tungsten Disulfide for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of two-dimensional tungsten disulfide (2D WS₂), a transition metal dichalcogenide that has garnered significant interest for its unique electronic, optical, and mechanical properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes and pathways involving 2D WS₂.

Core Properties of 2D this compound

2D WS₂ exhibits distinct properties from its bulk counterpart, primarily due to quantum confinement effects. The transition from an indirect bandgap in bulk to a direct bandgap in monolayer form is a key characteristic that underpins many of its applications.[1][2]

Electronic and Optical Properties

Monolayer WS₂ possesses a direct bandgap of approximately 2.1 eV, making it highly efficient for light absorption and emission in the visible spectrum.[1] In contrast, bulk WS₂ has an indirect bandgap of around 1.2 to 1.4 eV.[1][2] This transition to a direct bandgap in its monolayer form leads to a significant increase in photoluminescence quantum yield, which is about 20 times higher than that of monolayer MoS₂.[1]

Mechanical Properties

Atomically thin WS₂ is a strong and flexible material. The Young's modulus, a measure of stiffness, for monolayer WS₂ is in the range of 272 to 302.4 GPa.[3][4][5] Its fracture strength, or the stress at which it breaks, is approximately 47.0 GPa for a monolayer.[3][5] However, these mechanical properties tend to decrease as the number of layers increases.[3][5]

Lubricating Properties

Bulk WS₂ is an excellent dry lubricant with an extremely low coefficient of friction of 0.03.[1] This property is attributed to the weak van der Waals forces between the layers, which allow them to slide over each other easily.[1]

Quantitative Data Summary

The following tables summarize key quantitative properties of 2D this compound for easy comparison.

| Property | Monolayer WS₂ | Bulk WS₂ | Reference(s) |

| Bandgap Type | Direct | Indirect | [1][2] |

| Bandgap Energy (eV) | ~2.1 | ~1.2 - 1.4 | [1][2][6] |

| Young's Modulus (GPa) | 272 - 302.4 | ~170 (multilayer) | [3][4][5] |

| Fracture Strength (GPa) | 47.0 ± 8.6 | 40.9 ± 6.0 (3-layer) | [3][5] |

| Layer Thickness (nm) | ~0.7 | - | [1] |

| Interlayer Spacing (nm) | - | ~0.6 | [1] |

| Coefficient of Friction | - | 0.03 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 2D WS₂.

Synthesis of 2D WS₂

Chemical Vapor Deposition (CVD) is a widely used method to grow high-quality, large-area monolayer WS₂ films.[7][8]

Materials:

-

Tungsten trioxide (WO₃) powder

-

Sulfur (S) powder

-

Silicon wafer with a 275-300 nm thick thermal oxide layer (SiO₂/Si substrate)

-

Argon (Ar) gas (ultrapure)

-

Hydrogen (H₂) gas (optional, as a reducing agent)

-

Dual-zone tube furnace

Protocol:

-

Place the SiO₂/Si substrate in the center of the downstream heating zone of the tube furnace.

-

Place a crucible containing WO₃ powder upstream from the substrate in the same heating zone.

-

Place a crucible containing sulfur powder in the upstream heating zone.

-

Purge the furnace tube with Ar gas for at least 15-20 minutes to remove oxygen and moisture.

-

Heat the downstream zone (with WO₃ and substrate) to a growth temperature of 800-950 °C.[9][10]

-

Heat the upstream zone (with sulfur) to a temperature of 150-200 °C to generate sulfur vapor.

-

Introduce a carrier gas flow of Ar (and optionally a small amount of H₂) to transport the sulfur vapor to the reaction zone.

-

Maintain the growth conditions for a specific duration, typically 10-30 minutes.

-

After growth, cool down the furnace naturally to room temperature while maintaining the Ar flow.

Liquid Phase Exfoliation (LPE) is a scalable method to produce WS₂ nanosheets from bulk powder.[11][12][13]

Materials:

-

Bulk WS₂ powder

-

Solvent (e.g., Isopropyl alcohol (IPA), N-Methyl-2-pyrrolidone (NMP), or a mixture of ethanol and deionized water).[12][14]

-

Surfactant (optional, e.g., sodium dodecyl benzene sulfonate (SDBS) for exfoliation in water).[11]

-

Probe sonicator or bath sonicator

-

Centrifuge

Protocol:

-

Disperse the bulk WS₂ powder in the chosen solvent at a specific initial concentration (e.g., 8 mg/mL in IPA).[12]

-

If using a surfactant in water, prepare a solution of the surfactant before adding the WS₂ powder.[11]

-

Sonicate the dispersion using a probe sonicator for a set duration (e.g., 60 minutes).[12] The sonication process introduces acoustic cavitation which helps to overcome the van der Waals forces between the layers.

-

After sonication, centrifuge the dispersion at a specific speed (e.g., 1675 rpm for 30 minutes) to separate the exfoliated nanosheets (in the supernatant) from the unexfoliated bulk material (in the sediment).[12]

-

Carefully collect the supernatant containing the WS₂ nanosheets.

Characterization of 2D WS₂

Raman spectroscopy is a non-destructive technique used to determine the number of layers, strain, and quality of 2D WS₂.[15][16][17]

Protocol:

-

Place the 2D WS₂ sample on the microscope stage of a confocal Raman spectrometer.

-

Use a laser with a specific excitation wavelength (e.g., 488 nm, 514.5 nm, or 532 nm).[8][15]

-

Keep the laser power low (e.g., under 0.2 mW) to avoid damaging the sample.[15]

-

Calibrate the spectrometer using a reference standard, such as the 520 cm⁻¹ phonon mode from a silicon substrate.[15]

-

Acquire Raman spectra from different areas of the sample.

-

Analyze the positions and intensity ratio of the characteristic Raman peaks for WS₂: the in-plane E¹₂g mode and the out-of-plane A₁g mode. The difference in the positions of these peaks is a reliable indicator of the number of layers.[15][18]

AFM is used to determine the thickness and surface morphology of 2D WS₂ flakes with high resolution.[19][20][21]

Protocol:

-

Mount the substrate with the 2D WS₂ sample onto an AFM sample holder.

-

Select an appropriate AFM cantilever and tip.

-

Engage the tip with the sample surface in tapping mode to minimize sample damage.

-

Scan the desired area of the sample to obtain a topographic image.

-

From the topographic image, create a height profile across the edge of a WS₂ flake to measure its thickness. A monolayer of WS₂ has a thickness of approximately 0.7-1.1 nm.[1][19]

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[22][23][24][25]

Protocol:

-

Place the 2D WS₂ sample in the ultra-high vacuum chamber of the XPS instrument.

-

Irradiate the sample with a monochromatic X-ray beam.

-

Detect the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

-

Analyze the resulting spectrum to identify the elements present and their chemical states. For WS₂, the characteristic peaks for W 4f and S 2p are analyzed to confirm the stoichiometry and identify any oxidation states.[23][24]

Visualizations of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a representative signaling pathway for a 2D WS₂-based biosensor.

Caption: Chemical Vapor Deposition (CVD) workflow for monolayer WS₂ synthesis.

Caption: Liquid Phase Exfoliation (LPE) workflow for producing WS₂ nanosheets.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. e3s-center.berkeley.edu [e3s-center.berkeley.edu]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. CVD controlled growth of large-scale WS2 monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of WS2 by Chemical Vapor Deposition: Role of the Alumina Crucible | MDPI [mdpi.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. perso.uclouvain.be [perso.uclouvain.be]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. azom.com [azom.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. An Insight into Chemistry and Structure of Colloidal 2D-WS2 Nanoflakes: Combined XPS and XRD Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure and Defects of Tungsten Disulfide (WS₂)

This guide provides a comprehensive overview of the crystal structure of this compound (WS₂), its common polytypes, and the various defects that can be present within the crystal lattice. Understanding these fundamental properties is crucial for harnessing WS₂ in advanced applications, including as a robust material in drug development and delivery systems.

Core Crystal Structure of this compound

This compound (WS₂) is a transition metal dichalcogenide (TMD) that forms a layered crystal structure. Each monolayer consists of a plane of tungsten (W) atoms hexagonally packed and covalently bonded between two planes of sulfur (S) atoms, forming a trigonal prismatic coordination.[1][2] These S-W-S layers are held together by weak van der Waals forces, allowing them to be exfoliated into thin, two-dimensional sheets.[2]

WS₂ primarily crystallizes in two common polytypes: the hexagonal (2H) and rhombohedral (3R) phases. The 2H phase is the most thermodynamically stable and commonly synthesized form.[2][3]

-

2H Polytype: This structure has a hexagonal crystal system with a P6₃/mmc space group. It consists of two S-W-S layers per unit cell with an 'AbA BaB' stacking sequence.[3][4] In this configuration, the sulfur atoms in one layer are directly above the tungsten atoms of the layer below it, leading to a centrosymmetric structure in its bilayer and bulk forms.[5]

-

3R Polytype: This structure has a rhombohedral crystal system and exhibits an 'AbA CaC BcB' stacking sequence, with three layers in its unit cell.[3][5] Unlike the 2H phase, the 3R stacking lacks inversion symmetry, which can lead to distinct nonlinear optical and piezoelectric properties.[5]

The fundamental structural parameters for these polytypes are summarized in the tables below.

Structural Parameter Data

Table 1: Lattice Parameters of 2H and 3R WS₂ Polytypes

| WS₂ Polytype | Crystal System | Space Group | a (Å) | c (Å) | Reference(s) |

| 2H-WS₂ | Hexagonal | P6₃/mmc | 3.153 - 3.18 | 12.27 - 12.98 | [4][6][7] |

| 3R-WS₂ | Rhombohedral | R3m | ~3.158 | ~18.51 | [6][8] |

Table 2: Interatomic Distances and Bond Angles in 2H-WS₂

| Parameter | Value (Å) | Reference(s) |

| W-S Bond Length | 2.41 | [4][6] |

| Intralayer S-S Distance | 3.13 - 3.14 | [6] |

| Interlayer S-S Distance | 3.53 | [6] |

Visualization of the 2H-WS₂ Crystal Structure

The following diagram illustrates the layered atomic arrangement of the common 2H-WS₂ polytype, highlighting the trigonal prismatic coordination of tungsten atoms.

Caption: Atomic structure of 2H-WS₂ showing S-W-S layers.

Defects in this compound Crystals

The electronic and optical properties of WS₂ are highly sensitive to the presence of crystalline defects. These imperfections can be introduced during synthesis or subsequent processing and can be broadly categorized as point defects, which are zero-dimensional, and line defects (e.g., dislocations), which are one-dimensional.

Common Point Defects

Point defects are the most common type of imperfection in WS₂ and significantly influence its behavior. Key types include:

-

Sulfur Vacancy (Vₛ): The most prevalent defect, where a sulfur atom is missing from the lattice.[9] It is known to introduce in-gap electronic states and can act as a binding site for excitons.[9]

-

Tungsten Vacancy (V): The absence of a tungsten atom. This defect is a strong non-radiative recombination center, which can significantly quench the material's photoluminescence.

-

Antisite Defects: These occur when atoms occupy incorrect lattice sites. The most common are a sulfur atom occupying a tungsten site (S) or two sulfur atoms at a tungsten site (S2).[10][11] These defects can be intentionally formed under tungsten-poor growth conditions and introduce localized states within the bandgap.[10][11]

-

Oxygen Substitution (Oₛ): An oxygen atom substituting a sulfur atom. This is common due to the presence of oxygen during CVD growth (e.g., from a WO₃ precursor) or from exposure to ambient conditions. Unlike vacancies, oxygen substitution does not typically introduce deep in-gap states.

Quantitative Defect Data

The formation energy of a defect is the energy required to create it in a perfect crystal. It is a critical parameter that determines the equilibrium concentration of defects at a given temperature. These energies are typically calculated using Density Functional Theory (DFT).

Table 3: Calculated Formation Energies of Common Point Defects in Monolayer WS₂

| Defect Type | Charge State | Formation Energy (eV) | Conditions / Notes | Reference(s) |

| Sulfur Vacancy (Vₛ) | Neutral (0) | ~1.1 - 2.5 | Varies with S chemical potential | [12][13] |

| Sulfur Vacancy (Vₛ) | Negative (-1) | Becomes favorable as Fermi level nears CBM | Transition level ϵ(0/−1) is ~0.33 eV below CBM | [9] |

| Tungsten Vacancy (V) | Neutral (0) | ~5.0 - 7.5 | Varies with W chemical potential | [12][13] |

| S₂ at W site (S2) | Neutral (0) | ~2.5 - 3.0 | S-rich conditions | [12] |

| W at S₂ site (Wₛ₂) | Neutral (0) | ~3.0 - 3.5 | W-rich (S-poor) conditions | [12] |

Note: Formation energies are highly dependent on the chemical potential of the constituent atoms (i.e., "S-rich" or "W-rich" conditions) and the position of the Fermi level within the bandgap.

Table 4: Experimentally Observed Defect Concentrations

| Defect Type | Concentration / Density | Synthesis Method | Reference(s) |

| Electronically Active Defects | 2.3 × 10¹⁰ cm⁻² to 4.5 × 10¹¹ cm⁻² | CVD | |

| Sulfur Vacancies (Vₛ) | > 1 × 10¹³ cm⁻² | Typical CVD | |

| Antisite Defects (S, S2) | Up to ~5.0% (atomic concentration) | Au-assisted CVD | [10] |

Visualization of Point Defects

The diagram below illustrates the atomic arrangement of common point defects within a single layer of WS₂.

Caption: Common point defects in a monolayer WS₂ crystal lattice.

Experimental Protocols

The synthesis and characterization of WS₂ require precise control over experimental conditions. Below are representative methodologies for common techniques.

Synthesis Methodologies

Atmospheric Pressure Chemical Vapor Deposition (APCVD)

This is a widely used technique for growing monolayer and few-layer WS₂ films.

-

System Setup: A horizontal tube furnace with two heating zones is used.

-

Precursors: Tungsten trioxide (WO₃) powder (e.g., 20 mg) and sulfur (S) powder (e.g., 600 mg) are used as the tungsten and sulfur sources, respectively.[2]

-

Substrate: A silicon wafer with a 285-300 nm oxide layer (SiO₂/Si) is typically used as the growth substrate.

-

Growth Process:

-

The SiO₂/Si substrate is placed in an alumina crucible along with the WO₃ powder. The sulfur-containing crucible is placed upstream in a lower-temperature zone (~200-300 °C).

-

The furnace is purged with an inert carrier gas, typically Argon (Ar), at a flow rate of ~100-120 sccm for 15-20 minutes to create an inert environment.[2][14]

-

The central furnace zone (with WO₃ and substrate) is heated to a growth temperature of 800-950 °C.[2][8]

-

The reaction is held at the growth temperature for a specific duration (e.g., 1-15 minutes) to allow for the nucleation and growth of WS₂ crystals.[14]

-

After the growth period, the furnace is allowed to cool naturally to room temperature under continued Ar flow.

-

-

Use of Promoters: Alkali halides like sodium chloride (NaCl) are often added in small quantities (e.g., a 1:2 weight ratio with WO₃) to lower the reaction temperature and promote the formation of larger, single-crystal domains by forming volatile tungsten oxyhalide intermediates.[14]

Chemical Vapor Transport (CVT)

CVT is a method used for growing high-quality bulk crystals and can be adapted for monolayer growth.

-

System Setup: A sealed quartz ampoule or an open tube furnace with a temperature gradient is used.

-

Precursors: High-purity WS₂ powder is used as the source material.

-

Transport Agent: A halogen, such as chlorine or bromine, or a halide salt like NaCl is introduced in small amounts.[15][16] The transport agent reacts with the non-volatile WS₂ at a high temperature to form volatile tungsten halide species (e.g., WClₓ).[15]

-

Growth Process:

-

The WS₂ source material and transport agent are placed in the high-temperature zone (source zone, e.g., 900-1000 °C) of the furnace.

-

The substrate is placed in a lower-temperature zone (growth zone, e.g., 700-850 °C).

-

The volatile tungsten halide species are transported by the carrier gas or diffusion to the growth zone.

-

In the cooler zone, the reverse reaction occurs, and high-purity WS₂ is deposited onto the substrate, reforming the crystal.

-

Characterization Methodologies

Transmission Electron Microscopy (TEM)

TEM is essential for imaging the atomic structure of WS₂ and identifying defects.

-

Sample Preparation (Transfer to TEM Grid):

-

For CVD-grown WS₂ on SiO₂/Si, a polymer support layer (e.g., PMMA) is spin-coated onto the sample.

-

The underlying SiO₂ layer is etched away using an acid or base (e.g., hydrofluoric acid or potassium hydroxide) that does not damage the WS₂ or the polymer, leaving the PMMA/WS₂ film floating.

-

The film is carefully transferred to a TEM grid (e.g., a holey carbon grid).

-

The polymer is dissolved using a suitable solvent (e.g., acetone), leaving the WS₂ monolayer suspended over the holes in the grid.[17]

-

-

Imaging:

-

The sample is loaded into a high-resolution TEM.

-

To minimize beam-induced damage, a low accelerating voltage is often preferred.

-

High-angle annular dark-field scanning TEM (HAADF-STEM) is particularly effective for defect studies, as its Z-contrast imaging allows for the unambiguous identification of heavier tungsten atoms and vacancies.

-

Experimental and Logical Workflows

General Experimental Workflow for WS₂ Analysis

The following diagram outlines a typical workflow from material synthesis to detailed characterization.

Caption: A standard workflow for the synthesis and analysis of WS₂.

Relationship Between Defects and Material Properties

Defects are not always detrimental; they can be engineered to tune the properties of WS₂ for specific applications. The following diagram illustrates the causal relationships between the presence of defects and the resulting material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. CVD controlled growth of large-scale WS2 monolayers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Optical identification of sulfur vacancies: Bound excitons at the edges of monolayer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Antisite Defect Formation in WS2 Monolayers via Reactive Growth on Dilute W-Au Alloy Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Monolayer this compound (WS2 ) via Chlorine-Driven Chemical Vapor Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A non-destructive and efficient transfer method for preparing 2D materials samples for transmission electron microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Band Structure of Monolayear Tungsten Disulfide (WS₂)

<

For Researchers, Scientists, and Professionals in Advanced Materials

Abstract

Monolayer tungsten disulfide (WS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has emerged as a material of significant scientific and technological interest. Its unique electronic properties, characterized by a direct band gap in the visible spectrum and strong spin-orbit coupling, make it a compelling candidate for applications in optoelectronics, valleytronics, and next-generation nano-devices. This guide provides a comprehensive overview of the electronic band structure of monolayer WS₂, detailing its fundamental characteristics, the experimental techniques used for its characterization, and the influence of external factors on its electronic properties.

Fundamental Electronic Properties of Monolayer WS₂

The electronic band structure of a material dictates its optical and electrical properties. In monolayer WS₂, the arrangement of electrons in different energy levels gives rise to a set of unique characteristics that are a focal point of condensed matter physics research.

Direct Band Gap

Unlike its bulk counterpart which is an indirect band gap semiconductor, monolayer WS₂ exhibits a direct band gap.[1] This transition from an indirect to a direct band gap is a consequence of quantum confinement effects that become dominant when the material is thinned down to a single atomic layer.[1] The valence band maximum (VBM) and the conduction band minimum (CBM) are both located at the K and K' points of the hexagonal Brillouin zone, enabling efficient light emission and absorption. This direct gap is a key attribute for its potential use in optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors.[2][3]

Spin-Orbit Coupling and Valley Splitting

Monolayer WS₂ possesses strong spin-orbit coupling (SOC), a relativistic effect that arises from the interaction between an electron's spin and its orbital motion around the heavy tungsten nucleus.[4][5] This strong SOC, combined with the broken inversion symmetry in the monolayer, leads to a significant splitting of the valence band at the K and K' valleys.[4][5][6] This splitting is on the order of 420-430 meV.[4][6] The conduction band also exhibits spin splitting, although it is considerably smaller, in the range of 3 to 30 meV.[7] This large spin-splitting in the valence band is a defining feature of monolayer WS₂ and is crucial for the emerging field of valleytronics, where the valley degree of freedom of electrons is harnessed for information processing.

Excitonic Effects

Due to the reduced dielectric screening in a two-dimensional material, the Coulomb interaction between electrons and holes in monolayer WS₂ is significantly enhanced.[8] This leads to the formation of tightly bound electron-hole pairs, known as excitons, which dominate the optical properties of the material.[8] These excitons have very large binding energies, with reported values around 0.32 eV to 0.71 eV.[9][10][11] The strong excitonic effects are readily observed in photoluminescence and absorption spectra.[12] In addition to neutral excitons, charged excitons (trions), which are bound states of an exciton and an additional electron or hole, are also commonly observed.[12][13]

Quantitative Electronic Parameters

The following table summarizes the key quantitative electronic parameters of monolayer WS₂ as reported in the literature. These values are crucial for device modeling and for understanding the fundamental physics of this material.

| Parameter | Symbol | Typical Value(s) | Unit |

| Optical Band Gap | E_gap | ~2.0 eV | eV |

| Quasiparticle Band Gap | E_qp | 2.41 eV | eV |

| Exciton Binding Energy | E_b | 0.32 - 0.71 eV | eV |

| Trion Binding Energy | E_t | ~30 - 41 meV | meV |

| Valence Band Spin-Orbit Splitting at K | Δ_v | ~420 - 460 meV | meV |

| Conduction Band Spin-Orbit Splitting at K | Δ_c | ~3 - 30 meV | meV |

Note: The reported values can vary depending on the substrate, strain, and measurement technique.

Experimental Characterization Techniques

A suite of advanced experimental techniques is employed to probe the intricate electronic band structure of monolayer WS₂. Each technique provides unique insights into the material's properties.

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique that directly maps the electronic band structure of a material.[14][15] It measures the kinetic energy and momentum of electrons emitted from the sample upon irradiation with high-energy photons, typically from a synchrotron source.[16] By analyzing the energy and momentum distribution of the photoemitted electrons, the dispersion of the electronic bands (energy versus momentum) can be reconstructed.[17][18] ARPES has been instrumental in directly observing the direct band gap at the K-point and measuring the large spin-orbit splitting in the valence band of monolayer WS₂.[6][17]

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

-

Sample Preparation: Monolayer WS₂ is typically prepared by mechanical exfoliation or chemical vapor deposition (CVD) onto a suitable substrate, such as bilayer graphene on SiC.[14] The sample is then transferred into an ultra-high vacuum (UHV) chamber to ensure a clean surface, free from adsorbates.

-

Photon Source: A monochromatic beam of high-energy photons (typically in the vacuum ultraviolet range) from a synchrotron light source is directed onto the sample.[16]

-

Electron Analyzer: The electrons photoemitted from the sample are collected by a hemispherical electron analyzer. This analyzer measures the kinetic energy and the emission angle of the electrons.

-

Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their kinetic energy and two emission angles.

-

Data Analysis: The measured kinetic energies and emission angles are converted into binding energies and in-plane crystal momenta to generate a map of the electronic band structure.[17]

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a widely used optical technique to investigate the electronic and excitonic properties of semiconductors.[1][19] In a PL experiment, a laser with energy greater than the material's band gap is used to excite electrons from the valence band to the conduction band, creating electron-hole pairs.[20][19] These excited carriers then relax to lower energy states and recombine, emitting photons. The spectrum of the emitted light provides information about the band gap energy, exciton and trion binding energies, and material quality.[1][12] The strong PL signal at around 2.0 eV is a characteristic signature of high-quality monolayer WS₂.[1][21]

Experimental Protocol: Photoluminescence (PL) Spectroscopy

-

Sample Preparation: Monolayer WS₂ flakes are identified on a substrate (e.g., SiO₂/Si) using an optical microscope.[12]

-

Excitation: A continuous-wave laser, typically with a wavelength of 532 nm, is focused onto the monolayer flake using a microscope objective.[1][3] The laser power is kept low to avoid sample damage.[3]

-

Signal Collection: The emitted photoluminescence is collected by the same objective and directed into a spectrometer.

-

Spectral Analysis: A grating within the spectrometer disperses the light, which is then detected by a charge-coupled device (CCD) camera.[1] This provides a spectrum of luminescence intensity versus wavelength (or energy).

-

Data Interpretation: The peak positions in the PL spectrum correspond to the recombination energies of excitons and trions.[12]

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to probe the vibrational modes (phonons) of a material.[22][23] While it does not directly measure the electronic band structure, it is an invaluable tool for identifying the number of layers of TMDs and for studying electron-phonon coupling.[23][24] In monolayer WS₂, the characteristic Raman peaks are the in-plane E¹₂g mode and the out-of-plane A₁g mode.[22] The positions and intensity ratios of these peaks are sensitive to the number of layers, strain, and doping.[22][23]

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Similar to PL, monolayer WS₂ flakes are identified on a substrate.

-

Excitation: A laser with a specific wavelength (e.g., 514.5 nm or 532 nm) is focused onto the sample.[1][23]

-

Scattered Light Collection: The inelastically scattered light (Raman signal) is collected and directed into a spectrometer.

-

Spectral Filtering: A filter is used to remove the elastically scattered (Rayleigh) light, which is much more intense than the Raman signal.

-

Data Analysis: The spectrometer disperses the Raman scattered light, and the spectrum is recorded. The positions of the peaks correspond to the energies of the vibrational modes of the crystal lattice.[22]

Factors Influencing the Electronic Band Structure

The electronic properties of monolayer WS₂ are not static and can be tuned by various external stimuli, opening up possibilities for creating novel devices with tailored functionalities.

Strain

Applying mechanical strain to monolayer WS₂ can effectively modify its electronic band structure.[2][25] Uniaxial tensile strain has been shown to cause a redshift in the photoluminescence peaks, indicating a reduction in the band gap.[25][26] The rate of this redshift has been reported to be around 46 meV per percent of applied strain for the neutral exciton.[2][3] This tunability of the band gap through strain engineering is a promising avenue for applications in flexible electronics and optoelectronics.[25][27] Theoretical calculations have also shown that tensile strain can reduce the spin-splitting in the conduction band.[28]

Doping

The electronic properties of monolayer WS₂ can also be modulated by introducing dopants.[29][30] Doping can be achieved through various methods, including substitutional doping, where an atom in the WS₂ lattice is replaced by a foreign atom, or through surface functionalization.[29][31] For example, doping with oxygen can slightly tune the band gap, with the effect depending on the doping concentration and the presence of vacancies.[29] Doping with transition metals like manganese or iron can introduce magnetism and alter the electronic structure, potentially leading to applications in spintronics.[32][33][34]

Defects

Point defects, such as vacancies and antisites, are inevitably present in real-world materials and can have a significant impact on the electronic properties of monolayer WS₂.[29][35] These defects can introduce localized states within the band gap, which can trap charge carriers and affect the optical and transport properties.[35] Interestingly, some defects have been shown to exhibit strong spin-orbit coupling effects, even stronger than in the pristine material, and can induce local magnetic moments.[35]

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict a representative experimental workflow and the interplay of factors influencing the electronic band structure.

Conclusion and Future Outlook

The electronic band structure of monolayer WS₂ is rich and complex, offering a fascinating platform for fundamental physics and a wide array of potential applications. The direct band gap, strong excitonic effects, and pronounced spin-valley coupling are key features that distinguish it from many other semiconductor materials. The ability to tune its electronic properties through external stimuli like strain and doping further enhances its versatility.

Future research will likely focus on harnessing these unique properties for the development of novel optoelectronic and spintronic devices. This includes the creation of more efficient light emitters and detectors, as well as the exploration of valley-based quantum computing concepts. A deeper understanding of the role of defects and the development of techniques to control them will be crucial for realizing the full potential of this remarkable two-dimensional material.

References

- 1. Photoluminescence Spectroscopy in WS2 Monolayers- Oxford Instruments [andor.oxinst.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. eprints.lqdtu.edu.vn [eprints.lqdtu.edu.vn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. osti.gov [osti.gov]

- 9. web.stanford.edu [web.stanford.edu]

- 10. emergentmind.com [emergentmind.com]

- 11. [PDF] Exciton Binding Energy of Monolayer WS2 | Semantic Scholar [semanticscholar.org]

- 12. arxiv.org [arxiv.org]

- 13. [1805.12287] Variation of photoluminescence spectral line shape of monolayer WS2 [arxiv.org]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. [1806.04851] Electronic band structure of Two-Dimensional WS2/Graphene van der Waals Heterostructures [arxiv.org]

- 19. lightnotes.info [lightnotes.info]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. perso.uclouvain.be [perso.uclouvain.be]

- 24. WS2 raman spectrum | Raman for life [ramanlife.com]

- 25. DSpace [repository.kaust.edu.sa]

- 26. arxiv.org [arxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Tuning the electronic properties of WS2 monolayer by doping transition metals: DFT Approach (2023) | C.S. Poornimadevi | 15 Citations [scispace.com]

- 35. researchgate.net [researchgate.net]

Synthesis and Functionalization of Tungsten Disulfide Nanomaterials

A Comprehensive Technical Review of Tungsten Disulfide Applications in Biomedical Research

This compound (WS₂), a transition metal dichalcogenide, has emerged as a material of significant interest in the biomedical field. Its unique electronic, optical, and mechanical properties, coupled with its biocompatibility, make it a versatile platform for a range of applications, including drug delivery, biosensing, bioimaging, and therapeutics. This technical guide provides an in-depth review of the core applications of WS₂, detailing experimental protocols, summarizing quantitative data, and visualizing key processes for researchers, scientists, and drug development professionals.

The foundation of WS₂'s biomedical applications lies in the synthesis of its various nanostructures, such as nanosheets and quantum dots. Subsequent functionalization is often necessary to improve biocompatibility, stability, and targeting capabilities.

Synthesis of WS₂ Nanosheets via Liquid-Phase Exfoliation

Liquid-phase exfoliation is a common top-down method for producing few-layer WS₂ nanosheets from bulk WS₂ powder.[1]

Experimental Protocol:

-

Dispersion: Add 40 mg of bulk WS₂ powder to 10 mL of a 50% (v/v) aqueous ammonia (NH₃) solution.[1]

-

Sonication: Sonicate the dispersion using a horn probe sonicator for 3 to 4 hours at 750 W and an amplitude of 20%. This process uses acoustic cavitation to exfoliate the layered WS₂ into nanosheets.[1]

-

Centrifugation: Centrifuge the resulting dispersion to separate the exfoliated nanosheets from the remaining bulk material. The supernatant containing the WS₂ nanosheets is collected for further use.

Hydrothermal Synthesis of WS₂ Quantum Dots

Hydrothermal methods offer a bottom-up approach to synthesize WS₂ quantum dots (QDs), which are valued for their photoluminescent properties in bioimaging.[2]

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of tungsten and sulfur precursors. The specific precursors and their concentrations can be varied to control the size and properties of the resulting QDs.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180-220°C) for a defined period (e.g., 12-24 hours). The high temperature and pressure facilitate the nucleation and growth of WS₂ QDs.

-

Purification: After the reaction, the autoclave is cooled to room temperature. The resulting solution is then purified, typically through centrifugation and washing, to remove unreacted precursors and byproducts. The purified WS₂ QDs are then dispersed in an appropriate solvent for storage and use.[2]

Surface Functionalization with Polyethylene Glycol (PEG)

Functionalization of WS₂ nanosheets with polyethylene glycol (PEG) is a crucial step to enhance their stability and biocompatibility in physiological environments.

Experimental Protocol:

-

Preparation of PEGylated Agent: Synthesize an amino-terminated PEG (H₂N-PEG-NH₂) or use a commercially available PEG derivative.[3]

-

Dispersion of WS₂: Disperse the synthesized WS₂ nanosheets in a suitable solvent, such as deionized water or an organic solvent.

-

Functionalization Reaction: Add the PEGylating agent to the WS₂ dispersion. The mixture is then stirred or sonicated for a specific duration to allow the PEG molecules to attach to the surface of the WS₂ nanosheets, often through covalent bonding or physisorption.[4]

-

Purification: The PEGylated WS₂ nanosheets are then purified to remove excess, unbound PEG molecules. This is typically achieved through repeated centrifugation and washing cycles. The final product is a stable dispersion of PEG-functionalized WS₂ nanosheets.

Drug Delivery Applications

The large surface area and biocompatibility of WS₂ nanosheets make them excellent candidates for drug delivery systems. They can be loaded with various therapeutic agents and targeted to specific sites in the body.

Loading of Doxorubicin (DOX)

Doxorubicin, a common chemotherapeutic drug, can be loaded onto WS₂ nanosheets.

Experimental Protocol:

-

Dispersion: Disperse PEG-functionalized WS₂ nanosheets in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

Drug Incubation: Add a solution of doxorubicin to the WS₂ dispersion. The mixture is then incubated, typically with stirring, for a set period (e.g., 24 hours) at room temperature to allow for the adsorption of DOX onto the nanosheet surface.[5][6]

-

Purification: After incubation, the DOX-loaded WS₂ nanosheets are separated from the solution containing unbound DOX through centrifugation.

-

Quantification: The amount of loaded DOX is determined by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy and subtracting it from the initial concentration.[7]

Quantitative Data on Drug Loading and Release

The efficiency of drug loading and the kinetics of drug release are critical parameters for evaluating drug delivery systems.

| Nanocarrier | Drug | Loading Capacity (%) | Release Conditions | Cumulative Release (%) | Citation |

| WS₂-IO@MS-PEG | Doxorubicin | ~95 | pH 5.5, 48h | ~50 | [8] |

| WS₂-IO@MS-PEG | Doxorubicin | ~95 | pH 7.4, 48h | ~20 | [8] |

| mWS₂-lipid | Doxorubicin | ~180 | - | - | [8] |

Table 1: Summary of quantitative data for drug loading and release from WS₂-based nanocarriers.

Biosensing Applications

WS₂ nanomaterials are utilized in the fabrication of highly sensitive and selective biosensors for the detection of various biomolecules.

Fabrication of a WS₂-Based Electrochemical Biosensor

Electrochemical biosensors based on WS₂ can be used for the detection of specific DNA or RNA sequences.

Experimental Protocol:

-

Electrode Preparation: Start with a clean electrode (e.g., glassy carbon electrode).

-

WS₂ Modification: Drop-cast a dispersion of WS₂ nanosheets onto the electrode surface and allow it to dry, forming a thin film.

-

Probe Immobilization: Immobilize a single-stranded DNA (ssDNA) or RNA probe, specific to the target sequence, onto the WS₂-modified electrode surface. This can be achieved through various methods, such as covalent bonding or adsorption.[9]

-

Blocking: Block any remaining active sites on the electrode surface to prevent non-specific binding. This is often done using a blocking agent like bovine serum albumin (BSA).

-

Detection: The biosensor is now ready for the detection of the target molecule. The binding of the target to the immobilized probe results in a measurable change in the electrochemical signal (e.g., current or impedance), which is proportional to the concentration of the target.[9]

Performance Metrics of WS₂-Based Biosensors

The performance of a biosensor is characterized by several key metrics, including its limit of detection (LOD) and sensitivity.

| Biosensor Type | Analyte | Limit of Detection (LOD) | Sensitivity | Citation |

| Electrochemical | miRNA-4484 | 1.61 aM | - | [9] |

| SPR Biosensor | SARS-CoV-2 | 1.65 x 10⁻⁵ RIU | 305.33 °/RIU | [10] |

| Gas Sensor | NO₂ | 0.2 ppm | - | [11] |

| Fluorescence | Dopamine | 3.3 µM | - | [12] |

Table 2: Performance metrics of various WS₂-based biosensors.

Bioimaging Applications

The intrinsic optical properties of WS₂ quantum dots make them suitable as fluorescent probes for in vitro and in vivo bioimaging.[2]

In Vitro Cellular Imaging

Experimental Protocol:

-

Cell Culture: Culture the target cells (e.g., cancer cells) in a suitable medium.

-

Incubation with WS₂ QDs: Add a solution of functionalized WS₂ QDs to the cell culture and incubate for a specific period to allow for cellular uptake.

-

Washing: After incubation, wash the cells with a buffer solution (e.g., PBS) to remove any extracellular WS₂ QDs.

-

Imaging: Image the cells using a fluorescence microscope with an appropriate excitation wavelength. The intracellular fluorescence from the WS₂ QDs allows for the visualization of the cells.[2]

Therapeutic Applications: Photothermal Therapy (PTT)

WS₂ nanosheets exhibit strong absorption in the near-infrared (NIR) region, which can be harnessed for photothermal therapy to ablate cancer cells.

In Vitro Photothermal Therapy

Experimental Protocol:

-

Cell Culture: Seed cancer cells in a culture plate and allow them to adhere.

-

Incubation with WS₂ Nanosheets: Add a dispersion of PEG-functionalized WS₂ nanosheets to the cell culture and incubate to allow for cellular uptake.

-

NIR Irradiation: Irradiate the cells with a NIR laser (e.g., 808 nm) at a specific power density for a set duration. The WS₂ nanosheets within the cells will absorb the light and convert it into heat, leading to localized hyperthermia and cell death.[13][14]

-

Viability Assay: Assess the viability of the cells after PTT using a standard assay, such as the MTT assay or live/dead staining, to quantify the therapeutic efficacy.[14]

Photothermal Conversion Efficiency

The efficiency with which a material converts light into heat is a crucial parameter for PTT agents.

| Nanomaterial | Laser Wavelength (nm) | Power Density (W/cm²) | Temperature Increase (°C) | Citation |

| WID@M-FA NPs | 808 | 1 | >70% cell death | [14] |

Table 3: Photothermal therapy efficacy of WS₂-based nanomaterials.

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate complex experimental workflows and biological mechanisms.

Experimental Workflow for WS₂-Based Drug Delivery and PTT

Workflow for WS₂-based drug delivery and photothermal therapy.

Mechanism of a WS₂-Based Electrochemical Biosensor

Mechanism of a WS₂-based electrochemical biosensor.

Conclusion

This compound nanomaterials have demonstrated significant potential across a spectrum of biomedical applications. Their tunable properties and amenability to surface modification allow for the development of sophisticated systems for targeted drug delivery, sensitive diagnostics, and effective therapies. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to harness the capabilities of WS₂ in their work. The continued exploration and optimization of WS₂-based platforms are poised to contribute to advancements in medicine and biotechnology.

References

- 1. Synthesis of 2D Tungsten disulphide WS2 for biosensing: a unique perspective on emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. atlantis-press.com [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. WS2 nanosheets-based electrochemical biosensor for highly sensitive detection of tumor marker miRNA-4484 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WS2/Si3N4-Based Biosensor for Low-Concentration Coronavirus Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Dawn of a New Era in Nanomedicine: Emerging Applications of Tungsten Disulfide Quantum Dots

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tungsten disulfide (WS₂), a transition metal dichalcogenide, has rapidly emerged from the realm of material science into the forefront of biomedical innovation. In its quantum dot (QD) formulation, WS₂ exhibits unique photoluminescent, biocompatible, and photothermal properties, heralding a new wave of advanced applications in diagnostics and therapeutics. This technical guide provides a comprehensive overview of the burgeoning applications of WS₂ quantum dots, with a focus on their synthesis, functionalization, and deployment in biosensing, bioimaging, and targeted drug delivery systems.

Synthesis of WS₂ Quantum Dots: From Benchtop to Biomedical Applications

The therapeutic and diagnostic potential of WS₂ QDs is intrinsically linked to their synthesis, which dictates their size, stability, and surface chemistry. Two primary methods have gained prominence: hydrothermal synthesis and pulsed laser ablation.

Experimental Protocol: Hydrothermal Synthesis

The hydrothermal method offers a straightforward and scalable approach to produce water-soluble and biocompatible WS₂ QDs.

Materials:

-

Tungsten hexachloride (WCl₆)

-

Thioacetamide (CH₃CSNH₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Dissolve 0.1 g of WCl₆ and 0.2 g of thioacetamide in 40 mL of deionized water.

-

Reduction: Add 2 mL of hydrazine hydrate to the solution and stir for 30 minutes.

-

Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless-steel autoclave and heat at 200°C for 12 hours.

-

Purification: After cooling to room temperature, centrifuge the resulting black suspension at 10,000 rpm for 15 minutes to remove larger aggregates.

-

Dialysis: Dialyze the supernatant against deionized water for 48 hours to remove unreacted precursors and byproducts.

-

Final Product: Lyophilize the dialyzed solution to obtain powdered WS₂ QDs.

Experimental Protocol: Pulsed Laser Ablation in Liquid (PLAL)

PLAL provides a "green" synthesis route, avoiding the use of chemical precursors.

Materials:

-

High-purity WS₂ target

-

Deionized water

Procedure:

-

Target Preparation: Place the WS₂ target at the bottom of a glass vessel filled with 20 mL of deionized water.

-

Laser Ablation: Focus a pulsed Nd:YAG laser (1064 nm, 10 ns pulse width, 10 Hz repetition rate) onto the target for 1 hour.

-

Purification: Centrifuge the resulting solution at 8,000 rpm for 20 minutes to remove larger particles.

-

Collection: Collect the supernatant containing the WS₂ QDs.

Biosensing Applications: Detecting Analytes with High Sensitivity

The inherent fluorescence of WS₂ QDs makes them excellent candidates for developing sensitive and selective biosensors. Their large surface area allows for functionalization with various recognition elements, such as antibodies and aptamers.

A common application is the detection of tetracycline, an antibiotic whose overuse poses environmental and health risks. The fluorescence of WS₂ QDs can be quenched by tetracycline through the inner filter effect (IFE).[1]

| Analyte | Sensing Mechanism | Linear Range | Limit of Detection (LOD) | Reference |

| Tetracycline | Inner Filter Effect | 0.1 - 80 µM | 39 nM | [1] |

| Doxycycline | Inner Filter Effect | 0.1 - 80 µM | 52 nM | [1] |

| Oxytetracycline | Inner Filter Effect | 0.1 - 80 µM | 28 nM | [1] |

| Ferric Ions (Fe³⁺) | Fluorescence Quenching | 0 - 55 µM | 1.32 µM | [1] |

| Hydrogen Peroxide | Fluorescence Quenching | - | - | [1] |

Table 1: Performance of WS₂ QD-Based Fluorescent Biosensors

In Vivo Bioimaging: Illuminating Biological Processes

Functionalized WS₂ QDs serve as robust fluorescent nanoprobes for in vivo bioimaging, offering superior photostability compared to traditional organic dyes.[1] Their biocompatibility and low toxicity are critical for such applications.[1]

Experimental Workflow: In Vivo Imaging

The following workflow outlines the typical steps for using WS₂ QDs for in vivo imaging in a murine cancer model.

References

tungsten disulfide phase transitions under pressure

An In-depth Technical Guide to Tungsten Disulfide Phase Transitions Under Pressure

Introduction

This compound (WS₂), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic, optical, and mechanical properties.[1] In its bulk form at ambient conditions, WS₂ typically crystallizes in the 2H hexagonal phase, which is the most stable polytype.[2] This structure consists of layers of tungsten atoms hexagonally packed and covalently bonded between two layers of sulfur atoms in a trigonal prismatic coordination.[2][3] These S-W-S layers are held together by weak van der Waals forces, allowing for exfoliation into mono- or few-layered structures.[1][2] The application of high pressure provides a powerful method to tune the interlayer coupling and modulate the structural and electronic properties of WS₂, leading to a series of fascinating phase transitions.[1] This guide provides a comprehensive overview of these pressure-induced transformations, detailing the experimental methodologies used for their investigation and presenting key quantitative data.

Pressure-Induced Phase Transitions in this compound

The behavior of WS₂ under pressure is highly dependent on the nature of the applied stress (hydrostatic vs. non-hydrostatic) and the form of the material (bulk, monolayer, or nanotube).[1][4] Several distinct phase transitions have been identified through high-pressure X-ray diffraction (XRD), Raman spectroscopy, and electrical resistance measurements.

2H to 3R Phase Transition

In studies on 2M-WS₂ (a polytype with a crystal structure similar to 2H-WS₂), applying pressure leads to a structural phase transition to a rhombohedral 3R-WS₂ phase at approximately 15 GPa.[5][6] This transformation is accompanied by a metal-to-semiconductor transition and a significant contraction of the unit cell volume, primarily due to a decrease in the interlayer distance.[5] Upon further compression to 48.8 GPa, the 3R-WS₂ phase undergoes metallization and exhibits a reemergence of superconductivity with a transition temperature (Tc) of about 2.5 K.[5][6] This marks the first experimental observation of superconductivity in the 3R phase of a TMD.[5][6]

Isostructural 2Hc to 2Ha Transition

Under non-hydrostatic compression, where shear stresses are significant, bulk WS₂ undergoes an isostructural phase transition from a 2Hc to a 2Ha hexagonal phase.[4][7] This transition, driven by layer sliding, occurs over a broad pressure range of 15 to 45 GPa and is associated with metallization at around 37 GPa.[4][7] For bilayer and multilayer WS₂, this transition is observed at 14.8 GPa and 18.7 GPa, respectively.[8] Notably, this isostructural transition is absent under purely hydrostatic conditions, such as when helium is used as the pressure-transmitting medium, highlighting the critical role of shear stress in inducing this specific transformation.[1][4][7]

Hexagonal to Triclinic Transition in Monolayer WS₂

For exfoliated monolayer WS₂, high-pressure studies reveal a different transition pathway. Careful analysis indicates the emergence of a triclinic phase beginning at approximately 5.8 GPa, with the sample completely converting to the triclinic structure above 27 GPa.[1] This structural change is accompanied by anomalous changes in the pressure dependence of Raman modes, suggesting a concurrent electronic transition from a semiconducting to a metallic state.[1]

Data Presentation

The quantitative data from various high-pressure studies on WS₂ are summarized in the tables below for clear comparison.

Table 1: Summary of Pressure-Induced Phase Transitions in WS₂

| Initial Phase | Final Phase | Transition Pressure (GPa) | Experimental Conditions | Key Observations | Citations |

| 2M (Hexagonal) | 3R (Rhombohedral) | ~15 | Hydrostatic, Bulk | Metal-to-semiconductor transition. | [5][6] |

| 3R (Rhombohedral) | 3R (Metallic) | 48.8 | Hydrostatic, Bulk | Metallization and reemergence of superconductivity. | [5][6] |

| 2Hc (Hexagonal) | 2Ha (Hexagonal) | 15 - 45 | Non-hydrostatic, Bulk | Isostructural transition driven by shear stress; metallization at ~37 GPa. | [4][7] |

| 2Hc (Hexagonal) | 2Ha (Hexagonal) | 14.8 (Bilayer), 18.7 (Multilayer) | Non-hydrostatic | Layer sliding transition. | [8] |

| 2H (Hexagonal) | Triclinic | 5.8 (onset), >27 (complete) | Hydrostatic, Exfoliated Monolayer | Gradual transformation to a metallic triclinic phase. | [1] |

Table 2: Pressure Coefficients of Key Raman Modes in WS₂

| Raman Mode | Sample Type | Pressure Range (GPa) | Pressure Coefficient (meV·GPa⁻¹) | Citation |

| E¹₂g | Fullerene-like Nanoparticles (IF-WS₂) | Up to 24.0 | 1.72 | [9] |

| A₁g | Fullerene-like Nanoparticles (IF-WS₂) | Up to 24.0 | 3.91 | [9] |

| E¹₂g | Nanotubes (NT-WS₂) | Up to 24.0 | 1.46 | [9] |

| A₁g | Nanotubes (NT-WS₂) | Up to 24.0 | 3.10 | [9] |

Experimental Protocols

The investigation of materials under extreme pressure relies on specialized equipment and techniques. The primary methods cited in the study of WS₂ phase transitions are high-pressure X-ray diffraction and high-pressure Raman spectroscopy.

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A Diamond Anvil Cell (DAC) is the most common apparatus for generating static high pressures for materials science research.[10][11]

-

Principle : A DAC consists of two gem-quality diamonds with polished culets (tips) mounted opposite each other.[11] The sample is placed in a small hole within a metal gasket, which is positioned between the diamond culets.[11]

-

Pressure Application : Force is applied mechanically (e.g., via screws), pressing the diamonds together. This force is concentrated over the small area of the culets, generating pressures that can exceed 100 GPa.[10]

-

Pressure Calibration : The pressure inside the DAC is typically measured using a pressure calibrant, most commonly the fluorescence line of a small ruby chip placed in the sample chamber alongside the sample.

Pressure Transmitting Medium

The medium surrounding the sample in the gasket hole determines the stress conditions.

-

Hydrostatic Conditions : To ensure uniform, isotropic pressure, a pressure-transmitting medium is used. For optimal hydrostaticity, noble gases like helium or neon are employed.[4][7] Liquids such as silicone oil or a methanol-ethanol mixture are also used.[1]

-

Non-hydrostatic Conditions : Experiments can be performed without a pressure-transmitting medium or with a solid medium (e.g., hBN).[1] This creates pressure gradients and significant shear stresses, which can be crucial for inducing specific phase transitions, such as the 2Hc to 2Ha transformation in WS₂.[1][4]

High-Pressure X-ray Diffraction (HP-XRD)

HP-XRD is used to determine the crystal structure of the material as a function of pressure.

-

Setup : A DAC is mounted on a diffractometer, often at a synchrotron facility to utilize the high brightness and energy of the X-ray beam, which is necessary to penetrate the diamond anvils.[10][11]

-

Procedure : A monochromatic X-ray beam is directed through one diamond, onto the sample, and the diffracted X-rays exit through the opposing diamond.[11] The diffraction pattern is collected on an area detector.

-

Analysis : By analyzing the positions and intensities of the diffraction peaks, the crystal lattice type and lattice parameters can be determined at each pressure point. The appearance of new peaks or the disappearance of existing ones signals a structural phase transition.[1]

High-Pressure Raman Spectroscopy

This technique probes the vibrational modes of the material, which are sensitive to changes in crystal structure and bonding.

-

Setup : A laser is focused through a microscope objective and one of the diamond anvils onto the sample.[10] The scattered light is collected back through the same objective and directed to a spectrometer.

-

Procedure : Raman spectra are collected at various pressures. The two most prominent Raman modes for 2H-WS₂ are the in-plane E¹₂g mode and the out-of-plane A₁g mode.[12]

-

Analysis : Phase transitions are identified by observing changes in the Raman spectra, such as abrupt shifts in peak positions, changes in the pressure coefficient (the rate of frequency shift with pressure), the appearance of new peaks (e.g., the disorder-activated B₁u mode), or the splitting of existing peaks.[1][8]

Visualizations

Logical and Experimental Workflows

Caption: Phase transition pathways of WS₂ under different pressure conditions.

Caption: Experimental workflow for High-Pressure X-ray Diffraction (HP-XRD).

Caption: Experimental workflow for High-Pressure Raman Spectroscopy.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ossila.com [ossila.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Shear-Induced Isostructural Phase Transition and Metallization of Layered this compound under Nonhydrostatic Compression (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Size and Shape’s Effects on the High-Pressure Behavior of WS2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cpfs.mpg.de [cpfs.mpg.de]

- 11. excillum.com [excillum.com]

- 12. pubs.acs.org [pubs.acs.org]

monolayer tungsten disulfide quantum dots synthesis

An In-depth Technical Guide to the Synthesis of Monolayer Tungsten Disulfide Quantum Dots for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the synthesis of monolayer this compound (WS₂) quantum dots (QDs), tailored for researchers, scientists, and professionals in drug development. This compound, a transition metal dichalcogenide (TMD), has garnered significant interest due to its unique optical and electronic properties when scaled down to the quantum dot level.[1] These properties, including a size-tunable bandgap and high photoluminescence quantum yield, make WS₂ QDs promising candidates for applications in bioimaging, drug delivery, and sensing.[2][3][4] This document details various synthesis methodologies, presents quantitative data in structured tables, and provides visual diagrams of experimental workflows.

Synthesis Strategies: An Overview

The synthesis of monolayer WS₂ QDs can be broadly categorized into two main approaches: "top-down" and "bottom-up" methods.[5][6]

-

Top-down methods involve the exfoliation or breakdown of bulk WS₂ material into nanoscale quantum dots.[5] Common top-down techniques include liquid-phase exfoliation and electrochemical synthesis.[7][8] These methods are often straightforward and can produce large quantities of QDs.

-

Bottom-up methods build quantum dots from atomic or molecular precursors through chemical reactions.[9][10] Hydrothermal and solvothermal synthesis are prominent examples of bottom-up approaches, offering precise control over the size and properties of the resulting QDs.[9][11]

Top-Down Synthesis Methods

Liquid-Phase Exfoliation

Liquid-phase exfoliation is a widely used top-down method that involves the sonication of bulk WS₂ powder in a suitable solvent to overcome the van der Waals forces between the layers, leading to the formation of nanosheets and subsequently quantum dots.[8][12][13]

Experimental Protocol:

A typical liquid-phase exfoliation process involves the following steps:

-

Dispersion: Bulk WS₂ powder is dispersed in a high-boiling-point organic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[8][14] Surfactants like sodium dodecyl benzene sulfonate (SDBS) can be added to water to facilitate exfoliation.[15]

-

Sonication: The dispersion is subjected to high-power ultrasonication for several hours.[12][16] This process provides the energy required to exfoliate the bulk material into thinner layers. An ice bath is often used to prevent overheating of the solution.

-

Centrifugation: The sonicated suspension is centrifuged at a specific speed to separate the exfoliated nanosheets and quantum dots from the remaining bulk material.[17] The supernatant containing the smaller QDs is collected for further purification.

-

Purification: The collected supernatant may undergo further centrifugation at higher speeds to isolate QDs of a specific size range. The final product is then collected and can be redispersed in a suitable solvent.

Workflow Diagram:

Caption: Workflow for WS₂ QD synthesis via liquid-phase exfoliation.

Electrochemical Synthesis

Electrochemical synthesis is another top-down approach where bulk WS₂ is used as an electrode, and an applied electric field facilitates the exfoliation and formation of quantum dots.[7]

Experimental Protocol:

-

Electrochemical Cell Setup: A two-electrode system is typically used, with a bulk WS₂ crystal as the working electrode and a platinum wire as the counter electrode.

-

Electrolyte: A non-aqueous electrolyte, such as acetonitrile containing a supporting electrolyte like tetrabutylammonium perchlorate, is used.

-

Exfoliation: A constant voltage is applied between the electrodes. The intercalation of ions from the electrolyte between the WS₂ layers, coupled with the electric field, leads to the exfoliation of the material into nanosheets and quantum dots which are dispersed in the electrolyte.[7]

-

Collection and Purification: The resulting suspension containing WS₂ QDs is collected and purified through centrifugation and washing to remove the electrolyte and any larger flakes.

Workflow Diagram:

Caption: Workflow for WS₂ QD synthesis via electrochemical method.

Bottom-Up Synthesis Methods

Hydrothermal/Solvothermal Synthesis

Hydrothermal and solvothermal methods are versatile bottom-up approaches that involve a chemical reaction in an aqueous (hydrothermal) or non-aqueous (solvothermal) solvent at elevated temperature and pressure in a sealed vessel (autoclave).[9][11][18]

Experimental Protocol (Hydrothermal):

A representative hydrothermal synthesis protocol for water-soluble WS₂ QDs is as follows:[9][10]

-

Precursor Solution Preparation: Sodium tungstate dihydrate (Na₂WO₄·2H₂O) as the tungsten source and L-cysteine as the sulfur source are dissolved in ultrapure water.[9] The pH of the solution may be adjusted.

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-200 °C) for a defined period (e.g., 12-24 hours).[9]

-

Cooling and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting suspension is centrifuged to remove any large precipitates. The supernatant containing the WS₂ QDs is collected. Further purification can be achieved through dialysis to remove unreacted precursors and byproducts.

Workflow Diagram:

Caption: Workflow for WS₂ QD synthesis via hydrothermal method.

Quantitative Data Summary